Sabrac

CAS No.:

Cat. No.: VC13807743

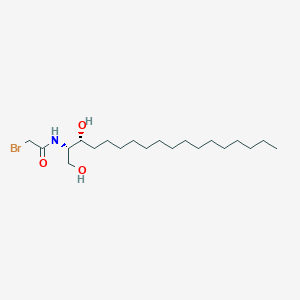

Molecular Formula: C20H40BrNO3

Molecular Weight: 422.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H40BrNO3 |

|---|---|

| Molecular Weight | 422.4 g/mol |

| IUPAC Name | 2-bromo-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]acetamide |

| Standard InChI | InChI=1S/C20H40BrNO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(24)18(17-23)22-20(25)16-21/h18-19,23-24H,2-17H2,1H3,(H,22,25)/t18-,19+/m0/s1 |

| Standard InChI Key | KXLZSKTVZMRRCY-RBUKOAKNSA-N |

| Isomeric SMILES | CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CBr)O |

| SMILES | CCCCCCCCCCCCCCCC(C(CO)NC(=O)CBr)O |

| Canonical SMILES | CCCCCCCCCCCCCCCC(C(CO)NC(=O)CBr)O |

Introduction

Chemical Identity and Structural Characteristics

Sabrac (2-bromo-N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl]acetamide) is characterized by a 17-carbon sphingoid backbone modified with bromoacetamide at the C1 position . Nuclear Magnetic Resonance (NMR) spectroscopy confirms the (1S,2R) stereochemistry critical for target engagement, while Mass Spectrometry (MS) verifies the molecular ion peak at m/z 422.4 . The compound's boron-dipyrromethene (BODIPY) moiety enables fluorescence emission at 515 nm, facilitating subcellular localization studies .

Table 1: Key Physicochemical Properties of Sabrac

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C<sub>20</sub>H<sub>40</sub>BrNO<sub>3</sub> | |

| Molecular Weight | 422.4 g/mol | |

| CAS Number | 886212-98-2 | |

| Purity | ≥95% | |

| λ<sub>ex</sub>/λ<sub>em</sub> | 488/515 nm |

Synthetic Methodology and Analytical Validation

Sabrac synthesis begins with sphingosine acylation using bromoacetyl bromide in dichloromethane, catalyzed by triethylamine (70-85% yield). Critical reaction parameters include:

-

Temperature: 0–4°C during acylation

-

Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient)

The synthetic route enables modular modification:

-

Acyl Chain Variation: C12–C20 chains modulate membrane permeability

-

Fluorophore Conjugation: BODIPY derivatives maintain AC inhibition (IC<sub>50</sub> 58–64 nM) while enabling live-cell imaging

Mechanism of Action: Targeting Acid Ceramidase

Sabrac covalently inhibits AC via Cys<sup>143</sup> alkylation in the enzyme's active site . This irreversible binding:

-

Elevates intracellular ceramides (30-fold C12-ceramide increase in TS603 glioma cells)

-

Activates dual apoptotic pathways:

Table 2: Enzymatic Selectivity Profile

| Target | IC<sub>50</sub> (nM) | Selectivity vs. AC |

|---|---|---|

| Acid Ceramidase | 52 | 1x |

| Neutral Ceramidase | >3000 | 58x |

| Papain | >3000 | 58x |

| Data from |

Therapeutic Applications in Oncology

IDH1-Mutated Glioma Specificity

In IDH1<sup>R132H</sup> oligodendroglioma models:

-

Cytotoxicity: IC<sub>50</sub> 1.2 µM vs. 8.7 µM in IDH1 wild-type

-

Mechanistic Basis: Mutant IDH1-induced 2-HG accumulation sensitizes to ceramide-mediated apoptosis

-

In Vivo Efficacy: 15 mg/kg i.p. dosing (5×/week) extends median survival by 40% (p < 0.01)

Prostate Cancer Models

In PC3 MC cells:

Diagnostic and Imaging Applications

Sabrac derivatives enable AC activity mapping via:

-

Direct Fluorescence: BODIPY-Sabrac (K<sub>d</sub> 49 nM) localizes to lysosomes

-

Click Chemistry: Azide-SOBRAC + DBCO-fluorophore permits super-resolution imaging

Figure 1: Imaging Workflow

-

Probe incubation (1 µM, 30 min)

-

Washout (PBS ×3)

-

Click reaction (10 µM DBCO-Cy5, 15 min)

Emerging Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume